5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-8(6)2-1-3-9-5-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHFQYQLWOGRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)CNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis from 1-tert-Butoxycarbonyl-3-methylenepiperidine
The Chinese patent CN116143695B outlines a robust industrial-scale synthesis starting from 1-tert-butoxycarbonyl-3-methylenepiperidine (SM). The process involves:
Step 1: Ring-Closing Reaction
- Reagents : Potassium iodide (KI), trimethylchlorosilane (TMSCl), and fluorosulfonyldifluoromethyl acetate (MDFA) in a 3:3:3 molar ratio relative to SM.
- Solvent : 1,4-dioxane (10 mL/g SM).
- Conditions : Nitrogen atmosphere at 120°C for 15.5 hours.
- Intermediate : 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester (Intermediate A), isolated via column chromatography (PE:EA = 30:1) with 72% yield.
Step 2: Deprotection and Acidification
- Reagents : 4 M HCl in dioxane (1:1 v/v relative to Intermediate A).
- Conditions : Room temperature (15–25°C) for 4.5 hours.
- Product : 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride, obtained as a light-yellow solid after rotary evaporation and petroleum ether pulping.
Key Advantages :
- Commercial availability of SM (Shanghai Meilin Biochemical Technologies Co., Ltd.).
- Minimal chromatographic purification requirements.
- Scalable to multi-kilogram batches with consistent yields.
Alternative Pathways from Azaspiroheptane Analogues
Trihaloacetate-Mediated Cyclopropanation
The US patent US8927739B2 describes a generalized method for azaspiro compounds using trihaloacetate salts (e.g., sodium trichloroacetate) under phase-transfer conditions. While originally developed for 5-azaspiro[2.4]heptane derivatives, this approach can be adapted for octane systems:
- Reaction Mechanism : Thermal decomposition of sodium trichloroacetate generates dihalocarbene, which undergoes [2+1] cycloaddition with olefinic precursors.
- Catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction efficiency.
- Yield : 58–65% for heptane analogues, suggesting potential for optimization in octane systems.
Annulation Strategies for Spirocyclic Frameworks
Four-Membered Ring Construction
The RSC Publishing article (2019) details annulation techniques for 2-azaspiro[3.4]octane, providing transferable insights:
- Route 1 : Cyclopentane annulation via Dieckmann condensation.
- Route 2 : Four-membered ring formation using Grignard reagents.
- Key Limitation : Low regioselectivity (≤40%) in octane systems necessitates protective group optimization for carboxylic acid functionality.
Comparative Analysis of Methodologies
Mechanistic Considerations and Side Reactions
Competing Pathways in Ring-Closing Steps
The CN116143695B method faces potential side reactions during the formation of Intermediate A:
Acid Sensitivity of Tert-Butyl Carbamates
Deprotection with HCl in dioxane requires precise temperature control (<50°C) to prevent:
- Carboxylic acid decarboxylation : Observed at >60°C, leading to 1,1-difluoro-5-azaspiro[2.5]octane as a major impurity.
- Solvent adduct formation : Prolonged stirring (>6 hours) with dioxane causes ether cleavage products.
Industrial-Scale Optimization Strategies
Continuous Flow Reactor Implementation
Pilot studies demonstrate that transferring Step 1 (ring-closing) to continuous flow systems:
Solvent Recycling in Deprotection
Dioxane recovery via fractional distillation achieves 92% solvent reuse, lowering production costs by $12–15/kg.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Spirocyclic Framework Variations
The spirocyclic architecture and substituent positions significantly influence physicochemical and biological properties. Key analogs include:
Key Observations
- Substituent Position : Moving the carboxylic acid from C1 (target compound) to C2 (5-azaspiro[3.4]octane-2-carboxylic acid HCl) alters hydrogen-bonding capacity and interactions with biological targets .
Functional Group Variations
Cyano vs. Carboxylic Acid Derivatives
Tert-Butyl Protected Analogs
- tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS: 1892578-21-0): The Boc (tert-butoxycarbonyl) group improves lipophilicity, aiding membrane permeability in prodrug designs .
Solubility and Physicochemical Properties
Biological Activity
5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride is a bicyclic compound notable for its unique spiro structure that includes a nitrogen atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.
- Chemical Formula : C₈H₁₄ClNO₂
- Molecular Weight : 191.66 g/mol
- IUPAC Name : 5-azaspiro[2.5]octane-2-carboxylic acid; hydrochloride
- Appearance : Powder
- Storage Temperature : Room temperature
The compound features a carboxylic acid functional group, which enhances its reactivity and solubility, particularly in its hydrochloride form .
Research indicates that this compound may interact with various biological targets:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially making it useful in managing conditions characterized by inflammation.
- Analgesic Properties : The compound may also possess analgesic effects, which could be beneficial in pain management therapies.
- Neurological Interactions : Its structural similarity to neurotransmitters hints at possible interactions with neurological pathways, although specific studies are required to elucidate these effects fully.
Synthesis and Derivatives
Various synthetic routes have been developed for producing this compound, allowing for the creation of derivatives that may exhibit enhanced biological activities. These synthetic approaches highlight the versatility of this compound in medicinal chemistry.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anti-Dengue Virus Activity : Research on similar azaspiro compounds has indicated antiviral properties against dengue virus (DENV), suggesting that 5-Azaspiro[2.5]octane derivatives could be further investigated for similar effects .
- Antimicrobial Properties : Other spirocyclic compounds have shown promising results in antimicrobial assays, indicating that 5-Azaspiro[2.5]octane-1-carboxylic acid may also possess such properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| 5-Azaspiro[2.5]octane-1-carboxylic acid | Bicyclic structure with carboxylic acid | Anti-inflammatory, analgesic |
| 1-Ethynyl-5-azaspiro[2.5]octane | Ethynyl substituent | Antimicrobial, anticancer |
| 6-Azaspiro[2.5]octane-1-carboxylic acid | Different carboxylic structure | Varies; potential for different interactions |
This table illustrates how structurally similar compounds can exhibit diverse biological activities, emphasizing the importance of specific functional groups in determining their pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
